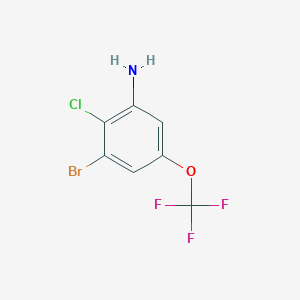

3-Bromo-2-chloro-5-(trifluoromethoxy)aniline

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-bromo-2-chloro-5-(trifluoromethoxy)aniline is characterized by a planar aromatic ring system with significant electronic perturbations introduced by the multiple halogen substituents and the trifluoromethoxy group. The compound maintains the basic aniline framework while incorporating three distinct electronegative substituents that create a complex pattern of electronic distribution. The IUPAC nomenclature designation as 3-bromo-2-chloro-5-(trifluoromethoxy)aniline reflects the specific positioning of each functional group, with the amino group serving as the primary reference point for numbering the aromatic carbons.

Crystallographic investigations of related halogenated aniline compounds demonstrate that the presence of multiple halogen atoms typically results in significant intermolecular interactions that influence crystal packing arrangements. The molecular structure exhibits a near-planar configuration for the aromatic ring system, with the amino group maintaining its characteristic pyramidal geometry around the nitrogen atom. The trifluoromethoxy substituent introduces additional steric considerations due to the bulky trifluoromethyl portion, which extends perpendicular to the aromatic plane and creates distinctive spatial requirements within the crystal lattice.

The electronic structure of 3-bromo-2-chloro-5-(trifluoromethoxy)aniline is significantly influenced by the combined electron-withdrawing effects of the halogen atoms and the trifluoromethoxy group. Density functional theory calculations on similar polyhalogenated aniline derivatives indicate that the molecular orbital distributions are substantially altered compared to unsubstituted aniline, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being modified by the presence of multiple electronegative substituents. The molecular geometry optimization reveals that the aromatic ring maintains its planarity while accommodating the steric requirements of the various substituents.

Intermolecular interactions in the crystalline state are expected to involve halogen bonding interactions, particularly involving the bromine atom, which can participate in directional non-covalent interactions with neighboring molecules. The InChI key WPSMNOTYSWUEIO-UHFFFAOYSA-N provides a unique structural identifier that distinguishes this compound from its numerous isomers and related derivatives. The three-dimensional conformational analysis indicates that the trifluoromethoxy group adopts preferred orientations that minimize steric clashes while maximizing favorable electronic interactions with the aromatic system.

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Halogen-Substituted Aniline Derivatives

Vibrational spectroscopic analysis of 3-bromo-2-chloro-5-(trifluoromethoxy)aniline reveals characteristic absorption patterns that reflect the complex electronic environment created by the multiple halogen substituents and the trifluoromethoxy functional group. Fourier transform infrared spectroscopy provides detailed information about the fundamental vibrational modes, with particular emphasis on the amino group stretching vibrations, aromatic carbon-carbon stretching modes, and the distinctive carbon-fluorine stretching frequencies associated with the trifluoromethoxy substituent. The presence of multiple halogen atoms introduces significant perturbations to the normal vibrational frequencies observed in simpler aniline derivatives, creating a fingerprint spectrum that is characteristic of this specific substitution pattern.

The amino group vibrational modes typically appear in the 3300-3500 wavenumber region, with both symmetric and antisymmetric nitrogen-hydrogen stretching vibrations being observed. The electronic effects of the surrounding halogen atoms and trifluoromethoxy group cause these frequencies to shift compared to unsubstituted aniline, reflecting the altered electron density at the amino nitrogen atom. Detailed vibrational analysis of related trifluoromethyl-substituted anilines has demonstrated that the electron-withdrawing nature of fluorinated substituents significantly affects the amino group vibrational characteristics.

Raman spectroscopic investigations complement the infrared data by providing information about symmetric vibrational modes and polarizability changes during molecular vibrations. The aromatic ring breathing modes and carbon-carbon stretching vibrations appear as characteristic bands in the Raman spectrum, with frequencies that are influenced by the electronic effects of the multiple substituents. The carbon-fluorine stretching vibrations associated with the trifluoromethoxy group produce intense bands in both infrared and Raman spectra, typically appearing in the 1000-1300 wavenumber region with high intensity due to the large dipole moment changes associated with these vibrations.

The halogen-carbon stretching vibrations provide additional structural information, with carbon-bromine and carbon-chlorine stretching modes appearing at lower frequencies due to the heavier masses of these atoms. Computational studies on similar halogenated aniline derivatives have shown that density functional theory calculations can accurately predict vibrational frequencies when appropriate scaling factors are applied. The potential energy distribution analysis reveals that many vibrational modes involve coupled motions of multiple atoms, particularly in the aromatic ring region where the electronic effects of the substituents create complex vibrational patterns.

Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F) Spectral Assignments

Nuclear magnetic resonance spectroscopic analysis of 3-bromo-2-chloro-5-(trifluoromethoxy)aniline provides detailed structural information through the examination of proton, carbon-13, and fluorine-19 chemical environments. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the asymmetric substitution of the aromatic ring, with aromatic proton signals appearing in the typical aromatic region between 6.5 and 8.0 parts per million. The amino group protons typically appear as a broad signal in the 3.5-5.0 parts per million region, with the exact chemical shift being influenced by the electronic environment created by the surrounding substituents.

The aromatic proton chemical shifts are significantly affected by the electron-withdrawing nature of the halogen atoms and the trifluoromethoxy group, with protons positioned ortho to these substituents experiencing downfield shifts due to the deshielding effects. Related studies on trifluoromethoxy-substituted anilines have demonstrated that the trifluoromethoxy group exerts particularly strong electronic effects on neighboring aromatic positions. The coupling patterns between aromatic protons provide additional structural confirmation, with the specific coupling constants reflecting the relative positions of the remaining hydrogen atoms on the substituted benzene ring.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, with aromatic carbons appearing in the 100-160 parts per million region and the trifluoromethoxy carbon exhibiting characteristic chemical shifts influenced by the attached fluorine atoms. The quaternary carbon atoms bearing halogen substituents show distinctive chemical shifts that reflect the specific halogen attached, with carbon atoms bonded to bromine and chlorine exhibiting different chemical shift patterns. The carbon atom of the trifluoromethoxy group typically appears as a quartet due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of this functional group.

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly specific information about the trifluoromethoxy substituent, with the three equivalent fluorine atoms appearing as a characteristic singlet signal. The chemical shift of the trifluoromethoxy fluorine atoms is influenced by the electronic environment of the aromatic ring and typically appears in the -55 to -60 parts per million region relative to trichlorofluoromethane as an external standard. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide additional structural confirmation by establishing connectivity patterns between different nuclear environments within the molecule.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometric analysis of 3-bromo-2-chloro-5-(trifluoromethoxy)aniline provides crucial information about molecular ion stability and characteristic fragmentation pathways that reflect the presence of multiple halogen atoms and the trifluoromethoxy functional group. The molecular ion peak appears at mass-to-charge ratio 290/292/294, reflecting the isotopic distribution patterns characteristic of compounds containing both bromine and chlorine atoms. The isotopic pattern provides unambiguous confirmation of the molecular formula, with the relative intensities of the isotopic peaks following predictable patterns based on the natural abundances of bromine-79, bromine-81, chlorine-35, and chlorine-37 isotopes.

Fragmentation patterns in mass spectrometry reveal the relative stability of different molecular segments and provide insight into the preferred cleavage pathways under electron impact conditions. The loss of the trifluoromethoxy group represents a characteristic fragmentation pathway, resulting in fragment ions that retain the halogenated aniline core structure. This fragmentation typically occurs through heterolytic cleavage of the carbon-oxygen bond connecting the trifluoromethoxy group to the aromatic ring, producing stable aromatic cation radicals that are stabilized by the electron-withdrawing effects of the remaining halogen substituents.

Sequential halogen loss represents another important fragmentation pathway, with the relative ease of halogen elimination reflecting the bond strengths and electronic stabilization of the resulting fragment ions. Bromine atoms typically show greater tendency for elimination compared to chlorine atoms due to the weaker carbon-bromine bond strength, resulting in characteristic fragment ion patterns that can be used for structural confirmation. The amino group may also participate in fragmentation processes, either through direct elimination or through rearrangement reactions that involve hydrogen transfers from the amino group to other parts of the molecule.

High-resolution mass spectrometry provides precise molecular weight determination that confirms the molecular formula C₇H₄BrClF₃NO with an exact molecular mass of 290.46 daltons. Tandem mass spectrometry techniques can provide additional structural information by subjecting selected fragment ions to further fragmentation, revealing the internal connectivity patterns within the molecule. The collision-induced dissociation patterns of the molecular ion and major fragment ions provide complementary information to the electron impact fragmentation data, offering a more complete picture of the molecular structure and stability under different ionization conditions.

Propiedades

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSMNOTYSWUEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Bromo-2-chloro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C₇H₄BrClF₃N and a molecular weight of approximately 274.466 g/mol. This compound features a bromine atom, a chlorine atom, and a trifluoromethoxy group attached to an aniline structure. Its unique combination of substituents contributes to its distinctive chemical properties, making it valuable in various synthetic applications, particularly in pharmaceuticals and agrochemicals. Recent research highlights its potential biological activities, including antimicrobial and antiviral properties.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can improve its interaction with biological membranes and proteins. This characteristic is crucial for influencing biological activity, particularly in modulating enzyme activity and signaling pathways.

Biological Activity

Research indicates that 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microorganisms, suggesting its potential use as an antimicrobial agent.

- Antiviral Properties : Preliminary findings indicate that it may also possess antiviral properties, which are currently under investigation for therapeutic applications against viral infections.

- Influence on Cellular Processes : The compound has been observed to modulate cellular processes by affecting enzyme activity and signaling pathways, potentially influencing disease mechanisms such as inflammation and cancer progression.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of halogen atoms (bromine and chlorine) plays a significant role in enhancing the compound's biological activity. The trifluoromethoxy group is particularly noted for its ability to increase potency in various biological assays. For instance, compounds with similar structures have shown improved binding affinities to specific biological targets due to the electron-withdrawing nature of the trifluoromethyl group .

Case Studies and Research Findings

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various aniline derivatives, 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

- Antiviral Activity : A recent investigation into the antiviral properties of halogenated anilines found that 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline exhibited promising results against specific viral strains. The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

- Cancer Research : The compound's ability to modulate signaling pathways related to cancer cell proliferation has been highlighted in recent studies. It was shown to inhibit specific kinases involved in cancer progression, suggesting its potential utility in developing targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | C₇H₄BrF₃N | Lacks chlorine; used in agrochemical synthesis | Moderate antimicrobial activity |

| 3-Chloro-5-(trifluoromethyl)aniline | C₇H₄ClF₃N | Lacks bromine; potential pharmaceutical uses | Significant antiviral properties |

| 2-Bromo-3-chloroaniline | C₆H₄BrClN | Simpler structure; used in dye production | Limited biological activity |

| 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline | C₇H₄BrClF₃N | Unique combination enhances stability and reactivity | Promising antimicrobial & antiviral |

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-2-chloro-5-(trifluoromethoxy)aniline serves as a versatile building block in organic synthesis. It can participate in various chemical reactions including:

- Substitution Reactions : The halogen atoms (bromine and chlorine) can be replaced by other functional groups using nucleophilic substitution techniques.

- Coupling Reactions : It is useful in coupling reactions such as the Suzuki-Miyaura reaction, which is critical for forming biaryl compounds.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of Br/Cl with nucleophiles |

| Coupling | Formation of complex biaryl structures |

| Oxidation/Reduction | Conversion to nitro compounds or other amines |

Medicinal Chemistry

The compound has been explored for its potential in drug development. It serves as an intermediate in synthesizing novel anticancer agents. For instance, research indicates that derivatives of this compound can inhibit specific serine proteases, which are implicated in cancer cell invasion .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from 3-bromo-2-chloro-5-(trifluoromethoxy)aniline exhibited significant activity against cancer cell lines, suggesting its potential as a precursor for anticancer drugs .

Agrochemicals

Due to its unique chemical properties, this compound is also being investigated for use in developing agrochemicals. The introduction of trifluoromethyl groups can enhance the biological activity of pesticides and herbicides .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-bromo-2-chloro-5-(trifluoromethoxy)aniline and related compounds:

Electronic and Reactivity Differences

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

- The -OCF₃ group in the target compound is more electron-withdrawing than -CF₃ due to the oxygen atom, reducing the electron density of the aromatic ring. This makes the aniline less nucleophilic compared to -CF₃ analogs, affecting its reactivity in electrophilic substitution or coupling reactions.

- In contrast, -CF₃ analogs (e.g., 3-bromo-5-(trifluoromethyl)aniline) exhibit higher hydrophobicity, which may improve membrane permeability in bioactive molecules.

- Its strong electron-withdrawing nature also stabilizes intermediates in Suzuki-Miyaura couplings. Fluorine (F): In compounds like 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, the smaller F atom minimizes steric effects while increasing electronegativity, favoring interactions in crystal packing or receptor binding.

Physicochemical Properties

- Solubility: The target compound’s -OCF₃ and Cl groups reduce solubility in polar solvents compared to -CF₃ analogs. For instance, 3-bromo-5-(trifluoromethoxy)aniline () has a refractive index of 1.511, suggesting moderate polarity.

- Thermal Stability: Halogenated anilines generally exhibit high thermal stability. The presence of Cl and Br likely raises the decomposition temperature relative to mono-halogenated derivatives.

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

Spectroscopic and Crystallographic Data

- NMR Shifts: The -OCF₃ group causes significant deshielding of adjacent protons (δ ≈ 7.5–8.0 ppm for aromatic H), distinct from -CF₃ analogs (δ ≈ 7.0–7.5 ppm).

Métodos De Preparación

Preparation of 3-Bromo-5-(trifluoromethyl)aniline as a Related Intermediate

A closely related compound, 3-bromo-5-trifluoromethylaniline, has been prepared industrially as an intermediate for anticancer drugs, providing a useful foundation for understanding similar synthetic methodologies applicable to 3-bromo-2-chloro-5-(trifluoromethoxy)aniline.

Key steps in this process include:

| Step | Reaction Type | Conditions & Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Protection of amine | Acetic acid, acetic anhydride, 50-60 °C | 98 | Protects amino group for nitration |

| Nitration | Electrophilic substitution | Sulfuric acid, nitric acid, 10-20 °C | High | Introduces nitro group ortho/para to OCF3 |

| Deacetylation | Hydrolysis | 30% HCl, reflux | Quantitative | Removes acetyl protecting group |

| Deamination | Diazotization & substitution | NaNO2, H2SO4, 0-10 °C, followed by reduction | Moderate | Converts amino to diazonium intermediate |

| Reduction | Nitro to amine | Fe powder, acetic acid, reflux | High | Final conversion to aniline |

This sequence achieves an overall yield of approximately 43%, demonstrating feasibility for industrial scale.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) substituent is a highly electron-withdrawing and hydrophobic group with unique steric and electronic properties. Its incorporation into aromatic compounds is challenging due to the stability of the C–O bond and the reactivity of fluorinated reagents.

Common synthetic approaches include:

- Chlorination/fluorination techniques: Starting from chlorinated aromatic precursors, fluorination is used to install the trifluoromethoxy group via nucleophilic substitution or electrophilic trifluoromethylation of oxygen atoms.

- Oxidative desulfofluorination of xanthates: A method involving oxidative fluorination of sulfur-containing intermediates to generate the trifluoromethoxy group.

- Electrophilic trifluoromethylation: Using reagents that transfer the CF3 group to oxygen atoms directly, although less common for aromatic systems.

The trifluoromethoxy group is notably stable under acidic, basic, and thermal conditions, facilitating its survival through multi-step syntheses.

Specific Synthetic Route for 3-Bromo-2-chloro-5-(trifluoromethoxy)aniline

While direct literature on this exact compound is limited, an inferred synthetic route based on the combination of the above methods and known halogenation chemistry is as follows:

| Step No. | Transformation | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Starting material selection | 2-chloro-5-(trifluoromethoxy)aniline or related precursor | Provides the trifluoromethoxy and chloro groups pre-installed |

| 2 | Bromination | Bromine or N-bromosuccinimide (NBS), controlled temperature | Introduces bromine at position 3 selectively |

| 3 | Protection of amino group | Acetylation with acetic anhydride | Protects amino group for further reactions |

| 4 | Nitration (if starting from aniline) | HNO3/H2SO4, low temperature | Introduces nitro group for later reduction |

| 5 | Reduction | Fe powder or catalytic hydrogenation | Converts nitro group to amino |

| 6 | Deprotection | Acidic or basic hydrolysis | Removes acetyl group to liberate aniline |

This sequence allows for selective installation of substituents without disturbing the trifluoromethoxy group, which is chemically robust under these conditions.

Reaction Conditions and Optimization

From the patent CN101168510A, detailed reaction conditions for related intermediates include:

| Reaction Step | Temperature (°C) | Time (h) | Solvent/Reagents | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Acetylation | 50-60 | 1-2 | Acetic acid, acetic anhydride | 98 | Stirring, gradual addition |

| Nitration | 10-20 | 0.5 | H2SO4, HNO3 | High | Cooling to control reaction |

| Deacetylation | Reflux | 1-3 | 30% HCl aqueous | Quantitative | Hydrolysis of amide |

| Deamination | 0-10 | 1-2 | NaNO2, H2SO4 | Moderate | Diazotization |

| Reduction | Reflux (90-95) | 2 | Fe powder, glacial acetic acid | High | Converts nitro to amino |

The overall process is scalable and suitable for industrial manufacture with moderate to high yields.

Stability and Selectivity Considerations

- The trifluoromethoxy group is highly stable under nitration, reduction, and halogenation conditions, making it compatible with multi-step synthesis.

- Bromination and chlorination reactions require careful temperature control to achieve regioselectivity and avoid polyhalogenation.

- Protection of the amino group as an acetyl derivative prevents unwanted side reactions during nitration and halogenation.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | 4-bromo-2-trifluoromethylaniline or 2-chloro-5-(trifluoromethoxy)aniline derivatives |

| Key Reactions | Acetylation, nitration, bromination, deacetylation, diazotization, reduction |

| Reaction Conditions | Mild temperatures (10-60 °C), acid/base media, reflux for hydrolysis and reduction |

| Yields | Individual steps 90-98%, overall process ~43% yield for related intermediates |

| Stability of Substituents | Trifluoromethoxy group stable to acids, bases, heat; halogens introduced selectively |

| Industrial Feasibility | Process uses conventional unit operations, suitable for scale-up |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.